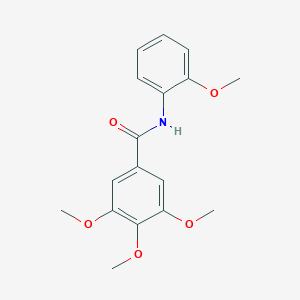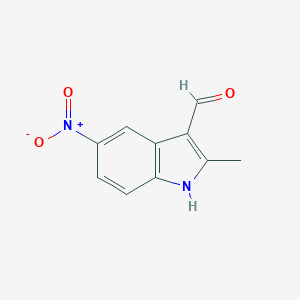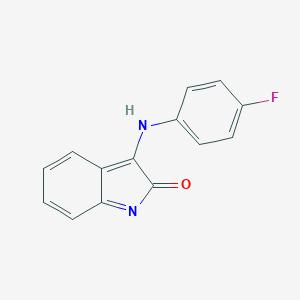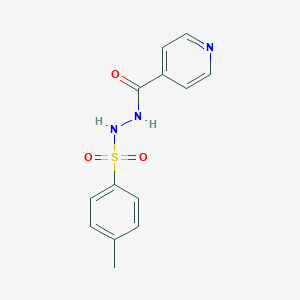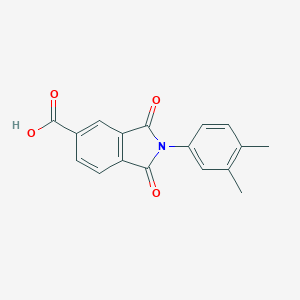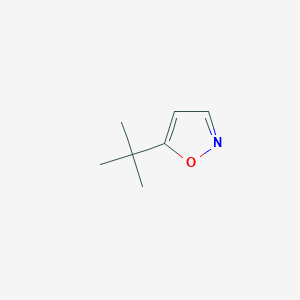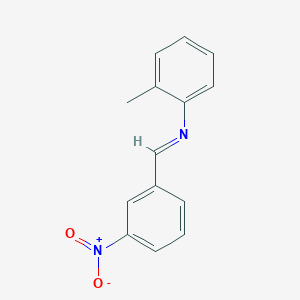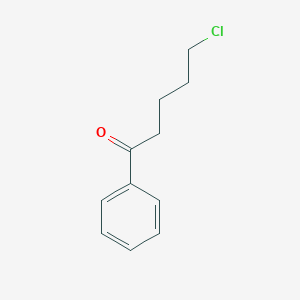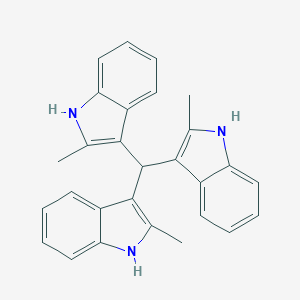
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole, also known as MIT-7, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the family of indole derivatives and has gained significant attention due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at low concentrations, making it an ideal candidate for further research. However, one limitation of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is its low solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and in clinical trials.
Synthesemethoden
The synthesis of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole involves a multi-step process that includes the reaction of 2-methylindole with formaldehyde and subsequent reaction with N-methyl-2-aminobenzaldehyde. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
602-04-0 |
|---|---|
Produktname |
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole |
Molekularformel |
C28H25N3 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C28H25N3/c1-16-25(19-10-4-7-13-22(19)29-16)28(26-17(2)30-23-14-8-5-11-20(23)26)27-18(3)31-24-15-9-6-12-21(24)27/h4-15,28-31H,1-3H3 |
InChI-Schlüssel |
VSUPNIKEXVROFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C |
Andere CAS-Nummern |
602-04-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
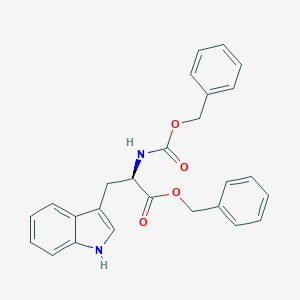
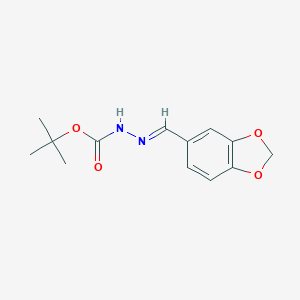
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
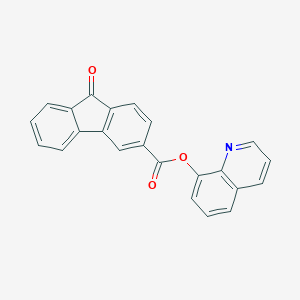
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
